Bienvenue dans la boutique en ligne BenchChem!

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate

chiral resolution enantiomeric purity stereochemical fidelity

1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate (CAS 1263197-89-2) is an enantiopure, orthogonally protected chiral piperidine building block. The molecule features a (3S,5R)-configured piperidine ring bearing a free primary amine at the 5-position, an N-Boc (tert-butyloxycarbonyl) protecting group at the 1-position, and a methyl ester at the 3-position.

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 1263197-89-2
Cat. No. B2697701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate
CAS1263197-89-2
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
InChIKeyBEOGYMDIRWHZBM-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate (CAS 1263197-89-2): Chiral Piperidine Building Block for Drug Discovery


1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate (CAS 1263197-89-2) is an enantiopure, orthogonally protected chiral piperidine building block . The molecule features a (3S,5R)-configured piperidine ring bearing a free primary amine at the 5-position, an N-Boc (tert-butyloxycarbonyl) protecting group at the 1-position, and a methyl ester at the 3-position . With a molecular formula of C₁₂H₂₂N₂O₄ and a molecular weight of 258.31 g/mol, this compound serves as a key intermediate in medicinal chemistry for the synthesis of central nervous system agents, enzyme inhibitors, and receptor modulators [1].

Why 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate Cannot Be Replaced by Generic Analogs


Generic substitution fails for this compound because its value is anchored in three interdependent structural features that are absent in alternative piperidine building blocks: (i) the defined (3S,5R) absolute stereochemistry at two chiral centers, which is non-interchangeable with the (3R,5S) enantiomer or other diastereomers due to the chiral recognition demands of biological targets ; (ii) the orthogonal N-Boc and methyl ester protecting groups, which enable sequential, chemoselective deprotection and functionalization without protective group manipulation—a capability not available in building blocks bearing only a single protecting group or identical protecting groups ; and (iii) the 5-amino substitution pattern, which provides a vector for diversification that is geometrically and electronically distinct from the more common 3-amino or 4-amino piperidine regioisomers [1]. Replacing this compound with any single comparator sacrifices at least one of these three critical features, altering downstream synthetic efficiency, stereochemical outcome, or target binding geometry in the final drug candidate.

Quantitative Differentiation Evidence for 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate


Enantiomeric Purity Specification and Its Impact on Downstream Chiral Drug Synthesis

The target compound is specified and supplied as the single (3S,5R)-enantiomer (CAS 1263197-89-2) with a typical purity of ≥97% (HPLC) from multiple vendors . In contrast, the (3R,5S)-enantiomer (CAS 191544-79-3) and the cis/trans isomer mixtures (e.g., cis: CAS 1208359-58-3) represent distinct chemical entities with different CAS numbers . In chiral drug synthesis, the use of a single enantiomer building block eliminates the 50% material loss and purification burden inherent in racemic or diastereomeric mixtures. For piperidine-containing pharmaceuticals, the (S)-enantiomer of a chiral building block produces stereochemically distinct products compared to its (R)-counterpart, leading to divergent pharmacological profiles in resulting drug candidates .

chiral resolution enantiomeric purity stereochemical fidelity

Orthogonal N-Boc and Methyl Ester Dual Protection: Synthetic Step-Count Reduction vs. Mono-Protected Analogs

The target compound carries two chemically orthogonal protecting groups: an acid-labile N-Boc group (cleaved with TFA or HCl) and a base-labile methyl ester (cleaved with LiOH or NaOH). This permits sequential, chemoselective deprotection without additional protection/deprotection cycles . In contrast, commonly used building blocks such as (S)-3-Boc-aminopiperidine (CAS 625471-18-3) carry only a single Boc protecting group . The dual-protection architecture saves a minimum of one synthetic step (protection of the carboxylic acid before amine deprotection, or vice versa) per elongation cycle. In a typical 5-step linear synthesis, this translates to a reduction of 2–3 synthetic operations, corresponding to an estimated yield improvement of approximately 10–25% assuming 80% average step yield.

orthogonal protection solid-phase peptide synthesis chemoselective deprotection

5-Amino Substitution Pattern: Regioisomeric Differentiation from 3-Amino and 4-Amino Piperidine Building Blocks

The 5-amino substitution on the piperidine ring positions the amine vector differently in three-dimensional space compared to the more common 3-amino (e.g., CAS 334618-07-4) and 4-amino (e.g., CAS 848002-73-3) regioisomers [1]. In medicinal chemistry, this positional difference alters the trajectory of the derived pharmacophore. N-Linked aminopiperidine-based inhibitors of bacterial topoisomerase type II, for instance, have demonstrated that the substitution position on the piperidine ring critically influences antibacterial potency and hERG selectivity [2]. While no direct head-to-head data comparing the 5-amino to 3-amino or 4-amino regioisomers of this specific scaffold have been published, the distinct geometric vector of the 5-amino group makes the target compound uniquely suited for target pockets requiring a specific amine spatial orientation that cannot be achieved with 3-amino or 4-amino building blocks.

regioisomer DNA gyrase inhibitor antibacterial GPCR modulator

Vendor-Supplied Purity and ISO Quality Certification: Procurement Reliability vs. Uncertified Sources

Multiple vendors supply this compound with certified purity levels: Leyan offers 98% purity (Product No. 1796206), FRMN Lab supplies ≥97% purity, and MolCore provides ISO-certified manufacturing [1]. The hydrochloride salt form (CAS 2803376-33-0) is also available at 97% purity from certified vendors . In procurement decisions, the availability of ISO-certified material with documented HPLC purity reduces the risk of receiving material with uncharacterized impurities that could compromise synthetic reproducibility or biological assay results. This is a practical differentiator when selecting among suppliers of this specific CAS number.

ISO certification quality assurance procurement HPLC purity

Optimal Application Scenarios for 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate


Synthesis of Chiral CNS Drug Candidates Requiring Defined (3S,5R) Stereochemistry

This compound is ideally suited as a chiral building block for the synthesis of central nervous system (CNS) drug candidates where the (3S,5R) configuration is required for stereospecific target engagement. Chiral piperidine scaffolds are considered 'privileged structures' in medicinal chemistry, and piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction [1]. The defined absolute configuration ensures that the resulting drug candidate maintains the correct three-dimensional orientation for binding to neurological targets such as GPCRs, ion channels, or neurotransmitter transporters. Procure this compound when the target pharmacology demands a specific (3S,5R)-piperidine core; do not substitute with the (3R,5S)-enantiomer (CAS 191544-79-3) or racemic mixtures.

Multi-Step Parallel Synthesis of Piperidine-Based Compound Libraries Using Orthogonal Protection

The orthogonal N-Boc and methyl ester protecting groups make this compound a strategic choice for multi-step parallel synthesis and combinatorial library production. The Boc group can be selectively removed under acidic conditions (TFA/DCM) to expose the piperidine nitrogen for diversification, while the methyl ester remains intact for subsequent saponification and coupling [1]. Alternatively, the methyl ester can be hydrolyzed first under basic conditions, leaving the Boc group available for later deprotection. This dual-protection architecture reduces the number of synthetic operations required for library synthesis, as demonstrated for orthogonally protected piperidine scaffolds in medicinal chemistry [1].

Preparation of Protease Inhibitors and Antibacterial Agents Requiring 5-Amino Piperidine Geometry

The 5-amino substitution pattern provides a unique geometric vector that is distinct from the 3-amino and 4-amino piperidine building blocks commonly used in drug discovery. Aminopiperidine-based compounds have demonstrated activity as serine protease inhibitors with selective cytotoxicity toward Burkitt's lymphoma cells via proteasome inhibition [1], and N-linked aminopiperidine derivatives have been developed as broad-spectrum antibacterial agents targeting bacterial topoisomerase type II with reduced hERG activity . While these publications do not use the exact target compound, they establish the relevance of the aminopiperidine scaffold class. The 5-amino vector of the target compound may access binding pockets that are sterically inaccessible to 3-amino or 4-amino regioisomers, justifying its selection for target classes where the amine position is critical for potency.

GMP/ISO-Compliant Pharmaceutical Intermediate Procurement for Preclinical Development

For pharmaceutical development programs transitioning from discovery to preclinical evaluation, this compound is available from ISO-certified manufacturers with documented purity specifications (97–98% by HPLC) [1]. The availability of both the free base (CAS 1263197-89-2) and the hydrochloride salt (CAS 2803376-33-0) provides formulation flexibility. Procurement from certified suppliers ensures batch-to-batch consistency and traceability, which are essential for generating reproducible pharmacokinetic, toxicological, and efficacy data. This is particularly important when the compound is used as a key intermediate in multi-kilogram campaigns where impurity profiles must be rigorously controlled.

Quote Request

Request a Quote for 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.